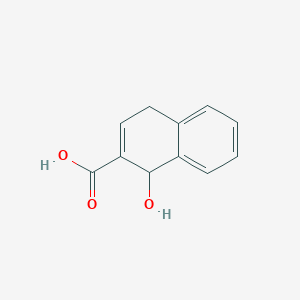
2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications. This compound features a tetrahydroisoquinoline core with an allyl group at the 2-position and a methyl group at the 1-position. The tetrahydroisoquinoline scaffold is a significant structural motif in medicinal chemistry due to its presence in various natural products and synthetic compounds with pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The allyl group can be introduced via allylation reactions using allyl halides and suitable bases.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these
特性
CAS番号 |
929196-34-9 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
1-methyl-2-prop-2-enyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H17N/c1-3-9-14-10-8-12-6-4-5-7-13(12)11(14)2/h3-7,11H,1,8-10H2,2H3 |
InChIキー |
RKDSHSPSWLJWMU-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC=C2CCN1CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)



![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)


![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)





